(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

Cross-coupling chemistry Suzuki–Miyaura reaction Bond dissociation energy

This 6-bromo-3-hydroxymethylpyrazolo[1,5-a]pyrimidine provides two orthogonal reactive sites: a C-6 Br with low C(sp²)–Br BDE (~79.6 kcal/mol) enabling rapid oxidative addition for Suzuki-Miyaura and Buchwald-Hartwig couplings, and a C-3 CH₂OH for clean oxidation to aldehyde or direct activation (mesylate/tosylate) for PROTAC linker attachment. Unlike ester analogs, it bypasses saponification/reduction steps; unlike the unsubstituted core, it retains a late-stage functionalization handle. Optimize SAR at both the solvent-exposed and hinge-binding regions of kinase ATP pockets.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B8011361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)CO)Br
InChIInChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2
InChIKeyDSDFBKPVOFMRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol – CAS 1263057-74-4 Procurement & Selection Guide for Medicinal Chemistry Building Blocks


(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS 1263057-74-4, MF: C₇H₆BrN₃O, MW: 228.05) is a brominated pyrazolo[1,5-a]pyrimidine (PP) derivative bearing a C-6 bromine atom and a C-3 hydroxymethyl group [1]. The PP scaffold is recognized as a privileged heterocyclic core in kinase inhibitor drug discovery, serving as an adenine bioisostere that retains essential ATP-binding pocket interactions [2]. Commercially available at ≥95% purity from multiple global suppliers, this compound functions primarily as a versatile synthetic intermediate enabling sequential derivatization at two orthogonal reactive sites . Its structural features position it at the intersection of halogen-enabled cross-coupling chemistry and hydroxymethyl-directed functional group interconversion, making it a strategically distinct entry within the 6-halo-PP-3-methanol compound family.

Why (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol Cannot Be Replaced by Other 6-Halo or 3-Substituted Pyrazolo[1,5-a]pyrimidine Analogs


Within the 6-halo-pyrazolo[1,5-a]pyrimidine-3-methanol series, the identity of the halogen at C-6 and the functional group at C-3 are not interchangeable without fundamentally altering synthetic reactivity, downstream diversification potential, and biological probe design strategy. The C-6 bromine atom exhibits a C(sp²)–Br bond dissociation energy of approximately 79.6 kcal/mol, substantially lower than the C(sp²)–Cl BDE of ~94 kcal/mol, directly translating to superior oxidative addition kinetics with Pd(0) catalysts in Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions . Conversely, replacing the C-3 hydroxymethyl with a carboxylate ester or carboxylic acid changes the polarity, hydrogen-bonding capacity, and metabolic liability of derived analogs, while omission of the C-3 substituent entirely (as in 6-bromopyrazolo[1,5-a]pyrimidine) eliminates a critical synthetic handle for late-stage functionalization [1]. These differences are not cosmetic; they govern the practical synthetic routes, achievable chemical space, and ultimately the structure–activity relationship (SAR) hypotheses that can be tested with the resulting compound library [2].

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol – Quantitative Differentiation Evidence Against Closest Analogs


C-6 Bromine vs. C-6 Chlorine: Oxidative Addition Reactivity Advantage in Pd-Catalyzed Cross-Coupling

The C-6 bromine substituent in (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol provides a significantly more reactive handle for palladium-catalyzed cross-coupling compared to the corresponding 6-chloro analog. This is quantitatively underpinned by the difference in carbon–halogen bond dissociation energies: C(sp²)–Br exhibits a BDE of ~79.6 kcal/mol versus C(sp²)–Cl at ~94 kcal/mol, a difference of approximately 14.4 kcal/mol . In practice, this translates to faster oxidative addition with Pd(0) catalysts, enabling milder reaction conditions (lower temperature, shorter reaction times) and broader substrate scope in Suzuki–Miyaura couplings on the pyrazolo[1,5-a]pyrimidine scaffold [1]. The 6-chloro analog, while potentially offering different metabolic stability in final drug candidates, requires more forcing conditions for the same cross-coupling transformations, limiting late-stage functionalization tolerance [2].

Cross-coupling chemistry Suzuki–Miyaura reaction Bond dissociation energy Synthetic methodology

Dual Orthogonal Synthetic Handles: C-6 Bromine + C-3 Hydroxymethyl vs. 6-Bromopyrazolo[1,5-a]pyrimidine (No C-3 Substituent)

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol uniquely provides two chemically orthogonal reactive sites on the same molecular scaffold: a C-6 bromine for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and a C-3 hydroxymethyl group for oxidation, esterification, etherification, or conversion to a leaving group [1]. In contrast, 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1), the simpler analog lacking any C-3 substituent, offers only the C-6 bromine as a diversification point, limiting synthetic sequence options to a single transformation per scaffold . The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde (6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde, CAS 1263060-72-5) or carboxylic acid (CAS 912773-22-9), each opening distinct downstream chemistry pathways without compromising the C-6 bromine for subsequent cross-coupling . This dual-handle architecture supports iterative library synthesis strategies where the C-3 and C-6 positions are diversified in a controlled, sequential manner.

Divergent synthesis Orthogonal functionalization Building block strategy Late-stage diversification

Positional Isomer Differentiation: C-3 Hydroxymethyl vs. C-2 Hydroxymethyl Regioisomer in Kinase Inhibitor SAR

The position of the hydroxymethyl substituent on the pyrazolo[1,5-a]pyrimidine core is not a trivial distinction. The C-3 position lies on the pyrazole ring and is a recognized hotspot for kinase inhibitor SAR modulation, as demonstrated across multiple inhibitor programs targeting CDK2, AAK1, Pim-1, and PI3Kδ [1]. In contrast, the C-2 regioisomer, (6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol, places the hydroxymethyl on the pyrimidine ring, which orients substituents into a different region of the ATP-binding pocket based on the adenine bioisostere binding mode of the PP scaffold . A 2020 study demonstrated that 3-substituted pyrazolo[1,5-a]pyrimidines can achieve single-digit nanomolar kinase binding affinity; compound 13 (a monosubstituted 3-(benzothiazol-2-yl) derivative) exhibited Kd = 0.55 ± 0.055 μM for JAK1 JH2 pseudokinase and 0.410 ± 0.20 μM for VPS34 with a Kinomescan selectivity score (S(10)) of 0.005 across 403 kinases [2]. While this specific data is for a 3-aryl rather than 3-hydroxymethyl derivative, it demonstrates that C-3 substitution is a productive vector for achieving potent and selective kinase engagement, whereas C-2 substitution has not been similarly validated in the published kinase inhibitor literature.

Regioselectivity Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

C-3 Hydroxymethyl vs. C-3 Methyl Ester: Divergent Downstream Chemistry and Physicochemical Profiles

Compared to methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1263060-83-8, MW 256.06), the hydroxymethyl analog offers a distinct functional group with different physicochemical properties and downstream synthetic options. The hydroxymethyl group (logP contribution ≈ −1.0) is more polar than the methyl ester (logP contribution ≈ −0.3), potentially improving aqueous solubility of intermediates in multi-step synthesis . Critically, the primary alcohol can be selectively oxidized to the aldehyde (CAS 1263060-72-5) under mild conditions (MnO₂ or Dess–Martin periodinane), enabling reductive amination, Grignard additions, or Wittig olefination chemistry that is not accessible from the ester without reduction . Conversely, the methyl ester analog requires saponification to the carboxylic acid (CAS 912773-22-9) followed by reduction to access the same alcohol oxidation state, adding two synthetic steps. The alcohol also serves as a more versatile precursor for ether-linked and carbamate-linked prodrugs compared to the ester [1].

Functional group interconversion Physicochemical properties Prodrug design Solubility optimization

Class-Level Evidence: Pyrazolo[1,5-a]pyrimidine Scaffold as a Validated Kinase Inhibitor Core with Halogen-Dependent SAR

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively validated as a kinase inhibitor pharmacophore, with multiple publications reporting potent activity across diverse kinase targets. A 2021 study of pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors demonstrated that halogen substitution on the scaffold is preferable to unsubstituted analogs for cytotoxic effect, with bromo, fluoro, and chloro groups all contributing positively to activity [1]. Specifically, compounds bearing halogen substituents exhibited enhanced antiproliferative activity against leukemia cell lines compared to the unsubstituted parent scaffold, with halogen hydrogen bond formation to key residues (e.g., Glu8, Asp145) observed in docking studies [1]. In the broader PP kinase inhibitor landscape, 6-bromo-substituted PP derivatives have been employed as key intermediates in the synthesis of selective BMP type I receptor kinase inhibitors (LDN-212854 series), CHK1 inhibitors, Pim-1 inhibitors, and AAK1 inhibitors with reported IC₅₀ values reaching sub-nanomolar ranges for optimized derivatives [2], [3]. While this evidence does not provide a direct quantitative comparison for the target compound itself, it establishes the class-level expectation that 6-bromo-PP derivatives are productive starting points for kinase inhibitor optimization.

Kinase inhibition Anticancer agents CDK2 inhibitor Structure-activity relationship Halogen bonding

Highest-Value Application Scenarios for (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol in Drug Discovery and Chemical Biology


Parallel Library Synthesis of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Candidates via Sequential Cross-Coupling and Functionalization

The compound's dual orthogonal handles (C-6 Br for Suzuki coupling; C-3 CH₂OH for oxidation/derivatization) make it an ideal core scaffold for generating focused kinase inhibitor libraries. A typical workflow involves: (1) Suzuki–Miyaura cross-coupling at C-6 with aryl/heteroaryl boronic acids to introduce diversity element R¹, leveraging the bromine's favorable oxidative addition kinetics (C–Br BDE ≈79.6 kcal/mol vs. C–Cl ≈94 kcal/mol) [1]; (2) selective oxidation of the C-3 hydroxymethyl to the aldehyde followed by reductive amination with diverse amines to install R². This two-step diversification sequence enables rapid SAR exploration at both the solvent-exposed (C-6) and hinge-binding (C-3) regions of the PP scaffold, directly aligned with the binding mode of PP-based kinase inhibitors to the ATP pocket .

Synthesis of 6-Aryl/Alkynyl Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde Building Blocks for Fragment-Based Drug Discovery

The C-3 hydroxymethyl group can be cleanly oxidized to the corresponding aldehyde (6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde, CAS 1263060-72-5, MW 226.03) in a single step using MnO₂ or Dess–Martin periodinane [1]. This aldehyde intermediate serves as a versatile fragment for fragment-based drug discovery (FBDD), capable of undergoing reductive amination, Grignard addition, Wittig olefination, or Knoevenagel condensation. Subsequent C-6 Suzuki coupling with boronic acids then installs aryl/heteroaryl diversity. This route offers a 2-step synthetic advantage over starting from the methyl ester analog, which requires saponification then reduction to reach the aldehyde oxidation state .

Preparation of PROTAC Linker-Conjugated Pyrazolo[1,5-a]pyrimidine Degraders via C-3 Hydroxymethyl Derivatization

The C-3 hydroxymethyl group provides a convenient attachment point for PROTAC (PROteolysis TArgeting Chimera) linker conjugation without requiring protecting group manipulation. The primary alcohol can be directly converted to a mesylate or tosylate for nucleophilic displacement with amine-terminated PEG linkers, or activated with DSC (N,N'-disuccinimidyl carbonate) for carbamate-linked conjugation to E3 ligase ligands [1]. The C-6 bromine remains intact throughout and can be used in a late-stage cross-coupling step to introduce the target-protein-binding warhead after linker installation. This sequential functionalization strategy (linker first, warhead second) is not feasible with the 6-bromopyrazolo[1,5-a]pyrimidine parent compound that lacks a C-3 functional group, and is more step-efficient than using the corresponding methyl ester .

Scalable Synthesis of 6-Substituted Pyrazolo[1,5-a]pyrimidine-Based AMPK or CDK Modulator Leads

A 2023 publication demonstrated a reproducible and scalable method for synthesizing 3,6-substituted pyrazolo[1,5-a]pyrimidines as the basis for rational design of selective AMP-activated protein kinase (AMPK) inhibitors, employing Suzuki–Miyaura cross-coupling at the sterically hindered C-6 position using Buchwald ligands (Pd₂dba₃/S-Phos) [1]. (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol is structurally pre-configured to participate in this validated synthetic protocol: the C-6 bromine serves as the cross-coupling substrate, while the C-3 hydroxymethyl can be elaborated to introduce the requisite 3-pyridyl or other heteroaryl substituents found in the lead series. This application is directly supported by literature precedent showing that 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines undergo efficient Suzuki coupling with methoxy-substituted phenylboronic acids to generate biologically active products [1].

Quote Request

Request a Quote for (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.